molecular formula C14H19NO2 B14315983 (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone CAS No. 109971-58-6

(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone

Cat. No.: B14315983
CAS No.: 109971-58-6
M. Wt: 233.31 g/mol
InChI Key: HJKVTEBBFDIQMM-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone is a chemical compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a phenyl ring substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone typically involves the reaction of 2,6-dimethylpiperidine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl ring and hydroxyl group.

    2-Hydroxybenzoyl Chloride: A precursor used in the synthesis of (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the phenyl ring with a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

109971-58-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C14H19NO2/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16/h3-4,8-11,16H,5-7H2,1-2H3

InChI Key

HJKVTEBBFDIQMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2O)C

Origin of Product

United States

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